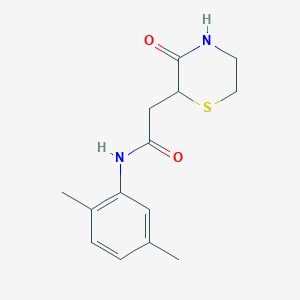![molecular formula C19H23N3O4S B4416847 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B4416847.png)
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide
Descripción general
Descripción
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide, also known as JNJ-42041935, is a selective antagonist of the orexin 1 receptor (OX1R). Orexins are neuropeptides that regulate various physiological functions such as appetite, sleep-wake cycle, and energy balance. JNJ-42041935 has been studied for its potential therapeutic applications in various disorders such as insomnia, obesity, and drug addiction.
Mecanismo De Acción
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide is a selective antagonist of the OX1R, which is one of the two receptors for orexins. Orexins are neuropeptides that promote wakefulness and energy expenditure. By blocking the OX1R, this compound reduces the activity of the orexin system, leading to decreased wakefulness and increased sleep duration.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, it has been shown to decrease food intake and body weight, increase sleep duration, and reduce drug-seeking behavior. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide has several advantages for laboratory experiments. It is a selective antagonist of the OX1R, which makes it a useful tool for studying the orexin system. It has also been shown to have good pharmacokinetic properties, with a long half-life and good brain penetration. However, this compound has some limitations, such as its relatively low potency and selectivity compared to other OX1R antagonists.
Direcciones Futuras
There are several future directions for research on 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide. One area of interest is its potential therapeutic applications in disorders such as insomnia, obesity, and drug addiction. Another area of interest is its role in the regulation of the HPA axis and the stress response. Further research is also needed to improve the potency and selectivity of this compound and to develop more effective OX1R antagonists.
Aplicaciones Científicas De Investigación
2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide has been extensively studied for its therapeutic potential in various disorders. In preclinical studies, this compound has shown promising results in the treatment of insomnia, obesity, and drug addiction. It has been shown to decrease food intake and body weight in animal models of obesity and to reduce drug-seeking behavior in animal models of drug addiction.
Propiedades
IUPAC Name |
2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-15-12-17(27(24,25)22-10-4-5-11-22)7-8-18(15)26-14-19(23)21-13-16-6-2-3-9-20-16/h2-3,6-9,12H,4-5,10-11,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXAMOUYTAIEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]propanoate](/img/structure/B4416768.png)
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B4416774.png)
![4-(4-methoxyphenyl)-1-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4416779.png)
![2-[(3-chlorobenzyl)amino]-1-butanol hydrochloride](/img/structure/B4416787.png)
![N-(3-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B4416798.png)

![2-(2-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4416827.png)
![N-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B4416832.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]indoline](/img/structure/B4416835.png)
![4-{[(4-fluorobenzyl)thio]acetyl}morpholine](/img/structure/B4416841.png)
![7-(3,4-dimethoxyphenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4416843.png)


![N-[(2-methoxy-1-naphthyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4416855.png)